5-(Dimethylamino)pentanal

Description

Significance of Amino Aldehydes in Organic Synthesis and Chemical Biology

Amino aldehydes are a valuable class of organic compounds characterized by the presence of both an amine and an aldehyde functional group. This dual functionality makes them highly reactive and versatile intermediates in organic synthesis. scholaris.ca The amine group can act as a nucleophile, while the aldehyde group is electrophilic, allowing for a diverse range of intramolecular and intermolecular reactions. scholaris.ca This inherent reactivity enables the construction of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and biologically active natural products. nih.gov

In chemical biology, amino aldehydes and their derivatives are crucial for understanding and manipulating biological processes. They can be used as probes to study enzyme mechanisms, as building blocks for the synthesis of enzyme inhibitors, or as precursors to labeled molecules for imaging studies. The ability to incorporate both an amine and an aldehyde functionality into a single molecule provides a powerful tool for designing molecules that can interact specifically with biological targets.

Historical Context and Initial Research Trajectories of Pentanal Derivatives

The study of pentanal and its derivatives has a long history in organic chemistry. Pentanal, also known as valeraldehyde, is a simple alkyl aldehyde that has been used as a starting material in various industrial processes, including the production of flavorings, fragrances, and plasticizers. nih.govwikipedia.org Early research on pentanal derivatives focused on their characteristic reactions, such as oxidation to valeric acid, reduction to 1-pentanol, and various condensation reactions. wikipedia.org

The introduction of functional groups, such as the dimethylamino group in 5-(dimethylamino)pentanal, significantly expanded the research trajectories of pentanal derivatives. This modification introduced the potential for creating more complex and biologically relevant molecules. For instance, the presence of a nitrogen atom is a key feature of alkaloids, a large class of naturally occurring compounds with a wide range of physiological activities. wikipedia.org The development of synthetic routes to amino-substituted pentanals opened up new avenues for the synthesis of alkaloid skeletons and other nitrogen-containing heterocycles. nih.govresearchgate.net

Overview of Academic Research Areas Pertaining to this compound and Related Structural Motifs

Academic research involving this compound and related amino aldehyde motifs is broad and multifaceted. Key areas of investigation include:

Heterocyclic Synthesis: The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as piperidines and quinolizidines. These structural motifs are common in many biologically active natural products and pharmaceuticals. nih.govresearchgate.net

Alkaloid Synthesis: Researchers have utilized this compound and its derivatives as key intermediates in the total synthesis of complex alkaloids. nih.govmdpi.com The ability to construct the core ring systems of these molecules efficiently is a significant focus of this research.

Catalysis: Amino aldehydes and their derivatives can serve as ligands for metal catalysts or as organocatalysts themselves. The development of new catalytic systems based on these structures is an active area of research.

Medicinal Chemistry: The dimethylamino group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Researchers in medicinal chemistry explore how incorporating the this compound motif into larger molecules affects their biological activity, such as their ability to act as enzyme inhibitors or receptor agonists/antagonists. nih.gov

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C7H15NO |

| Molar Mass | 129.20 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 340041-93-2 chembk.com |

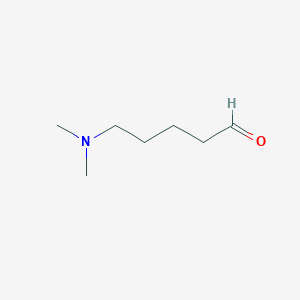

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

5-(dimethylamino)pentanal |

InChI |

InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7-9/h7H,3-6H2,1-2H3 |

InChI Key |

HUVMQWKJKJCKKT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Dimethylamino Pentanal and Its Precursors

Classical Synthetic Routes to 5-(Dimethylamino)pentanal

Traditional methods for synthesizing this compound often rely on well-established organic reactions, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

Multi-step Preparations from Readily Available Starting Materials

The construction of this compound can be achieved through multi-step synthetic sequences that begin with simple, commercially available precursors. littleflowercollege.edu.in These routes often involve the sequential introduction of the amino and aldehyde functionalities. While specific, detailed multi-step syntheses for this compound are not extensively documented in readily accessible literature, the general principles of organic synthesis allow for their conceptual design. littleflowercollege.edu.inrsc.orgkashanu.ac.ir Such a synthesis could, for example, start from a five-carbon backbone which is then functionalized.

One hypothetical multi-step approach could involve:

Starting with a di-halogenated pentane.

Reacting one end with dimethylamine (B145610) to introduce the amino group.

Converting the other halogenated end into an alcohol, which can then be oxidized to the aldehyde.

These classical approaches, while effective, often require multiple purification steps and can generate significant waste, which has led to the exploration of more streamlined methods. littleflowercollege.edu.inbeilstein-journals.org

Reductive Amination Strategies for Amino Aldehyde Formation

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.comd-nb.infoorganic-chemistry.org In the context of this compound, this strategy would typically involve the reaction of a suitable dialdehyde (B1249045) or a protected aldehyde precursor with dimethylamine, followed by reduction of the intermediate iminium ion. nottingham.ac.uk

A key advantage of reductive amination is its versatility and the ability to control the degree of alkylation on the amine. masterorganicchemistry.com Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being common choices. masterorganicchemistry.com The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. masterorganicchemistry.com For instance, NaBH₃CN is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Recent advancements have also explored the use of Lewis acids to catalyze reductive amination, sometimes using N,N-dimethylformamide (DMF) as both the dimethylamino source and the reductant. researchgate.net

Oxidation Pathways for the Synthesis of this compound from Corresponding Alcohols

The oxidation of the corresponding amino alcohol, 5-(dimethylamino)pentan-1-ol, provides a direct route to this compound. nih.govuni.lu A variety of oxidizing agents can be used for this transformation, with the choice often depending on the desired selectivity and reaction conditions.

Common methods for the oxidation of primary alcohols to aldehydes include:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. thieme-connect.de

Dess-Martin Periodinane (DMP): DMP is a mild and selective reagent for oxidizing primary alcohols to aldehydes.

Chromic Acid-based Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are also effective, although concerns about chromium toxicity have led to a search for greener alternatives. scispace.com

The presence of the tertiary amine in the substrate requires careful selection of the oxidant and reaction conditions to avoid side reactions, such as N-oxidation.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. This includes the application of catalysis and adherence to the principles of green chemistry.

Catalytic Synthesis Protocols (e.g., Organocatalysis, Metal-Catalysis)

Catalytic methods offer the potential for higher efficiency, selectivity, and atom economy compared to stoichiometric reactions.

Organocatalysis: This field has seen rapid growth and provides powerful tools for asymmetric synthesis. acs.orgnih.govnih.gov Chiral secondary amines, such as proline and its derivatives, can catalyze the formation of amino aldehydes through various reactions, including Mannich and Michael additions. nih.govnih.govrsc.org While direct organocatalytic synthesis of this compound is not explicitly detailed, the principles can be applied to the synthesis of related amino aldehydes. acs.orgacs.org For example, organocatalysts can facilitate the enantioselective α-functionalization of aldehydes, a key step in building complex chiral molecules. acs.org

Metal-Catalysis: Transition metal catalysts are widely used in organic synthesis for their ability to facilitate a broad range of transformations. researchgate.netnih.govnih.govrsc.orgacs.org Copper-catalyzed reactions, for instance, have been developed for the synthesis of amino alcohols, which are direct precursors to amino aldehydes. researchgate.netnih.govacs.org Palladium-catalyzed reactions are also prominent, enabling processes like hydroamination and oxidative amination. acs.org The direct synthesis of imines from amines using transition metal catalysis is another approach that aligns with green chemistry principles by avoiding the separate preparation of the aldehyde. rsc.org

Green Chemistry Principles Applied to the Synthesis of Amino Aldehydes

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. researchgate.netpnas.orgdiva-portal.org These principles are increasingly being applied to the synthesis of amino aldehydes and other fine chemicals. anr.frbeilstein-journals.orgtandfonline.comrsc.orgajgreenchem.comrsc.org

Key green chemistry considerations in amino aldehyde synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. rsc.org Reductive amination, for example, can be highly atom-economical.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. pnas.orgtandfonline.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. researchgate.netbeilstein-journals.org This reduces waste and often leads to milder reaction conditions.

Use of Renewable Feedstocks: Exploring the use of biomass-derived materials as starting points for chemical syntheses is a major goal of green chemistry. anr.frrsc.org While not yet standard for this compound, research in this area is ongoing for various chemicals. anr.fr

The development of one-pot, multi-component reactions (MCRs) is a particularly effective strategy that aligns with green chemistry principles, as it can significantly reduce the number of steps, solvent usage, and waste generation. tandfonline.com

Atom Economy and Reaction Efficiency Maximization

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring how effectively atoms from the reactants are incorporated into the final product. wjpps.com A high atom economy signifies a more sustainable process with minimal waste generation. wjpps.comrsc.org The primary goal is to design synthetic routes where the maximum number of reactant atoms end up in the desired product, thus enhancing economic efficiency and environmental sustainability. wjpps.com

Catalysts play an indispensable role in improving atom economy. langholmandcanonbieschools.dumgal.sch.uk They facilitate the development of new reaction pathways that require fewer starting materials and generate less waste. langholmandcanonbieschools.dumgal.sch.uk For example, the Strecker synthesis, a well-established method for producing α-amino acids from aldehydes and ammonia, can be made more efficient through catalysis, and its principles can be applied to the synthesis of amino aldehyde precursors. acs.orgmasterorganicchemistry.com

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to leverage the high selectivity of biocatalysts. rsc.orgnih.gov | Can lead to very high efficiency and enantioselectivity, often with excellent atom economy under green conditions. magtech.com.cn |

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. whiterose.ac.uk Traditional polar aprotic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are facing increasing restrictions due to health and environmental concerns. nih.govnih.gov Consequently, there is a significant drive to identify and implement safer, more sustainable alternatives. nih.gov

A noteworthy development in green solvents is methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, which shares structural motifs with this compound and is marketed as a biodegradable, non-toxic polar aprotic solvent. rsc.org Its synthesis has been optimized to be a single-step, solvent-free reaction, further boosting its green credentials. rsc.org Water is often lauded as the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.com Synthetic methods like the Petasis amino acid synthesis have been successfully adapted to run in aqueous media. mdpi.com Furthermore, allylation reactions of amino aldehydes can be performed effectively in water/ethanol solvent systems. scispace.com

Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable feedstocks like levulinic acid, are emerging as viable replacements for petrochemical-based ethers like tetrahydrofuran (B95107) (THF). whiterose.ac.ukwordpress.com

Table 2: Properties and Classification of Selected Solvents

| Solvent | Boiling Point (°C) | Polarity (Reichardt ETN) | Green Chemistry Classification |

|---|---|---|---|

| Water | 100 | 1.000 | Recommended |

| Ethanol | 78 | 0.654 | Recommended |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 0.206 | Recommended |

| Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | 268-270 | 0.501 (Calculated) | Recommended, Bio-based potential rsc.org |

| Acetonitrile | 82 | 0.460 | Problematic, but usable with restrictions whiterose.ac.uk |

| N,N-Dimethylformamide (DMF) | 153 | 0.386 | Highly Hazardous, substitution required whiterose.ac.uknih.gov |

| Chloroform | 61 | 0.259 | Highly Hazardous, substitution required whiterose.ac.uk |

Renewable Feedstock Utilization in Amino Aldehyde Synthesis

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. wordpress.com This involves shifting from a petrochemical-based economy to one that utilizes biomass, such as materials derived from plants and other living organisms. wordpress.comnih.gov

Lignocellulosic biomass is a major source of renewable platform chemicals. rsc.org Lignin, for example, is the largest source of renewable aromatics on Earth and can be broken down into valuable building blocks like vanillin (B372448) and syringaldehyde. rsc.orgresearchgate.net Carbohydrates can be converted into versatile intermediates like 5-hydroxymethylfurfural (B1680220) (HMF), which can then be transformed into amino alcohols via reductive amination, serving as precursors for more complex molecules. rsc.org

While a direct synthetic route to this compound from a renewable feedstock is not prominently documented, the synthesis of structurally related compounds demonstrates the principle's feasibility. A strong example is the production of 5-aminovalerate (5AVA), a C5-amino compound, from biomass-derived sugars like glucose and xylose using metabolically engineered microorganisms. nih.gov This bioproduction route highlights a sustainable pathway to C5 building blocks that could potentially be adapted for the synthesis of this compound.

Table 3: Renewable Feedstocks and Derived Platform Chemicals

| Renewable Feedstock | Platform Chemical | Potential Application in Synthesis |

|---|---|---|

| Lignocellulose (Wood) | Vanillin, Syringaldehyde | Starting materials for aromatic compounds and complex natural products. rsc.org |

| Carbohydrates (Sugars) | 5-Hydroxymethylfurfural (HMF) | Precursor to furan-based amino alcohols and other derivatives. rsc.org |

| Carbohydrates (Sugars) | Levulinic Acid | Precursor to the green solvent 2-methyltetrahydrofuran (2-MeTHF). wordpress.com |

| Biomass (e.g., Glucose, Xylose) | L-Lysine | Precursor for the biocatalytic production of 5-aminovalerate (5AVA). nih.gov |

| Fats and Oils | Fatty Acids | Starting materials for long-chain molecules. researchgate.net |

Chemoenzymatic and Biocatalytic Transformations Towards this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of modern green chemistry. ed.ac.uk Enzymes offer remarkable selectivity (chemo-, regio-, and enantio-) under mild, aqueous conditions, making them ideal for complex syntheses. nih.gov Chemoenzymatic strategies, which integrate enzymatic steps with traditional chemical reactions, leverage the strengths of both domains to create highly efficient and sustainable synthetic routes. rsc.orgnih.gov

Multi-enzyme cascades, where several enzymes work in concert in a single pot, can construct complex molecules from simple precursors with high efficiency. researchgate.netacs.org A notable strategy involves the in situ generation of unstable aldehyde intermediates, which are immediately trapped by a subsequent C-C bond-forming enzyme, thus overcoming stability issues. researchgate.netwisc.edu

For the synthesis of amino aldehydes and their precursors, several classes of enzymes are particularly relevant:

Transaminases: These enzymes catalyze the transfer of an amino group from an amine donor to a ketone, providing a direct route to chiral amines and amino acids from keto-acid precursors. nih.govnih.gov

Reductases/Dehydrogenases: These enzymes are used for the reduction of carboxylic acids or esters to aldehydes or alcohols with high enantioselectivity. nih.gov

Nitrilases: These enzymes catalyze the hydrolysis of nitriles directly to carboxylic acids under mild conditions, offering an alternative to harsh chemical hydrolysis methods. magtech.com.cn This is a highly atom-economical reaction.

Oxidases: These enzymes can be used for the selective oxidation of alcohols to aldehydes. rsc.org

A chemoenzymatic route to N-substituted 5-(hydroxymethyl)-2-furfuryl amines has been demonstrated, involving a chemical reductive amination of HMF followed by a selective enzymatic esterification, achieving nearly complete conversion to the amino-ester product. rsc.org

Reactivity and Reaction Mechanisms of 5 Dimethylamino Pentanal

Carbonyl Group Reactivity

The aldehyde functionality in 5-(Dimethylamino)pentanal is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon susceptible to attack by nucleophiles. This intrinsic electrophilicity is the basis for a variety of important organic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol.

Hydride Addition: The reduction of this compound with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yields 5-(dimethylamino)pentan-1-ol. The hydride ion acts as a nucleophile, attacking the carbonyl carbon.

Organometallic Addition: Grignard reagents and organolithium compounds readily add to the aldehyde, forming a new carbon-carbon bond. For instance, the reaction with methylmagnesium bromide, followed by an acidic workup, produces 6-(dimethylamino)hexan-2-ol.

Enolate Additions: Enolates, derived from ketones or other carbonyl compounds, can act as carbon nucleophiles. The addition of an enolate to this compound is the first step of the Aldol addition reaction, leading to the formation of a β-hydroxy aldehyde.

| Nucleophile | Reagent Example | Product with this compound |

| Hydride | Sodium Borohydride (NaBH₄) | 5-(Dimethylamino)pentan-1-ol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | 6-(Dimethylamino)hexan-2-ol |

| Enolate | Acetone Enolate | 7-Hydroxy-8-(dimethylamino)octan-2-one |

Condensation Reactions

Condensation reactions of this compound involve an initial nucleophilic addition to the carbonyl group, followed by a dehydration step to form a more stable, often conjugated, product.

Aldol Condensation: While this compound can act as the electrophile in an Aldol addition, it can also potentially form an enolate and act as the nucleophile in a self-condensation reaction, although this is generally less favorable for aldehydes with α-hydrogens compared to crossed-aldol reactions. The self-condensation would lead to the formation of 2-methyl-7-(dimethylamino)-2-heptenal after dehydration.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate or malononitrile (B47326), in the presence of a basic catalyst. The product is an α,β-unsaturated compound. For example, reaction with malononitrile yields (2-(4-(dimethylamino)butylidene))malononitrile.

Mannich Reaction: In the context of the Mannich reaction, this compound can serve as the active hydrogen-containing compound (by forming an enol or enamine) that reacts with formaldehyde (B43269) and a secondary amine. spectrabase.commsu.edu However, it is more likely to act as the carbonyl component if reacted with a more acidic enolizable compound. The classic Mannich reaction involves an amine, formaldehyde, and a ketone. spectrabase.commsu.edu

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize this compound to 5-(dimethylamino)pentanoic acid. Milder oxidizing agents, such as Tollens' reagent or Benedict's reagent, can also effect this transformation.

Reduction: As mentioned in the context of hydride additions, the aldehyde is easily reduced to a primary alcohol, 5-(dimethylamino)pentan-1-ol. This can be achieved using various reducing agents, including catalytic hydrogenation (H₂/Pd, Pt, or Ni).

| Reaction Type | Reagent Example | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 5-(Dimethylamino)pentanoic acid |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 5-(Dimethylamino)pentan-1-ol |

Tertiary Amine Group Reactivity

The lone pair of electrons on the nitrogen atom of the dimethylamino group imparts basic and nucleophilic character to this part of the molecule.

Basicity and Salt Formation in Reaction Systems

The tertiary amine is a Brønsted-Lowry base and can be protonated by acids to form a quaternary ammonium (B1175870) salt. spectrabase.com This property is crucial in reaction systems as it can influence the course of a reaction. For example, in acidic conditions, the amine will be protonated, which can prevent it from participating in other reactions as a nucleophile. The formation of the ammonium salt also increases the water solubility of the molecule.

Alkylation and Acylation Reactions of the Amine

The nucleophilic nature of the tertiary amine allows it to react with electrophiles like alkyl halides and acyl chlorides.

Alkylation: The reaction of this compound with an alkyl halide, such as methyl iodide, results in the formation of a quaternary ammonium salt through a process called quaternization. The product would be N,N,N-trimethyl-5-oxopentan-1-aminium iodide. This reaction proceeds via an Sₙ2 mechanism.

Acylation: While tertiary amines cannot be acylated in the same way as primary and secondary amines (as they lack a proton to be removed), they can act as catalysts in acylation reactions. They can react with acyl chlorides to form a highly reactive acylammonium intermediate, which can then transfer the acyl group to a nucleophile. Direct acylation of the tertiary amine to form a stable product is not a typical reaction pathway. spectrabase.com

| Reaction Type | Reagent Example | Product/Intermediate |

| Alkylation | Methyl Iodide (CH₃I) | N,N,N-trimethyl-5-oxopentan-1-aminium iodide |

| Acylation | Acetyl Chloride (CH₃COCl) | Acylammonium intermediate (catalytic role) |

Intermolecular and Intramolecular Cyclization Reactions Involving the Amine

The bifunctional nature of this compound, possessing both a nucleophilic tertiary amine and an electrophilic aldehyde, allows it to undergo both intermolecular and intramolecular cyclization reactions. The intramolecular pathway is often favored due to the close proximity of the reacting groups, leading to the formation of a six-membered ring system.

The primary intramolecular reaction is the formation of a cyclic iminium ion. This process is initiated by the nucleophilic attack of the dimethylamino group on the carbonyl carbon of the aldehyde. This is an acid-catalyzed process where protonation of the carbonyl oxygen activates the aldehyde for nucleophilic attack. The resulting hemiaminal intermediate can then lose a molecule of water to form the cyclic N,N-dimethyl-3,4,5,6-tetrahydropyridinium ion. The equilibrium between the open-chain amino-aldehyde and the cyclic iminium ion is influenced by the reaction conditions.

Intermolecularly, this compound can react with other nucleophiles or electrophiles. For instance, in the presence of a strong nucleophile, the aldehyde group can be attacked. Conversely, the tertiary amine can react with electrophiles. However, in the absence of other reactive species, the intramolecular cyclization to the tetrahydropyridinium ion is a dominant process.

Bifunctional and Ambident Reactivity

The presence of both an amine and an aldehyde group in this compound gives rise to its bifunctional and ambident reactivity. This allows the molecule to act as both a nucleophile and an electrophile, and to participate in a variety of chemical transformations.

Enamine Formation and Reactivity from this compound

While this compound itself contains a tertiary amine and thus cannot form a stable enamine through direct intramolecular reaction (as this would require the loss of a proton from the nitrogen, which is not possible), it can be conceptually considered in the context of enamine reactivity. If a related secondary amino aldehyde, such as 5-(methylamino)pentanal, were to undergo intramolecular cyclization, it would form an enamine.

In a more general sense, the enamine derived from the reaction of a secondary amine with a pentanal derivative would be a key reactive intermediate. Enamines are valuable synthons in organic chemistry due to their nucleophilic character at the α-carbon. This nucleophilicity arises from the delocalization of the nitrogen lone pair into the double bond, creating a resonance structure with a negative charge on the α-carbon.

The reactivity of such an enamine would be influenced by steric and electronic factors. The general reactivity trend for enamines in alkylation and acylation reactions is well-established. They readily react with a variety of electrophiles, such as alkyl halides and acyl chlorides, at the α-carbon.

A hypothetical reaction of an enamine derived from a 5-aminopentanal (B1222117) derivative with an electrophile is depicted below:

| Reactant 1 (Enamine) | Reactant 2 (Electrophile) | Product |

| 1-methyl-1,2,3,4-tetrahydropyridine | Methyl iodide | 2-methyl-1-methyl-1,2,3,4-tetrahydropyridinium iodide |

| 1-methyl-1,2,3,4-tetrahydropyridine | Acetyl chloride | 1-(1-methyl-1,2,3,4-tetrahydropyridin-2-yl)ethan-1-one |

This table is illustrative and based on the general reactivity of enamines, as specific data for the enamine of this compound is not available.

Role as a Dipole in Cycloaddition Reactions

The intramolecular cyclization of this compound can lead to the formation of a cyclic iminium ion, which can exist in equilibrium with its enamine tautomer if a proton is available on an adjacent carbon. Enamines are known to participate in cycloaddition reactions, acting as electron-rich dienophiles or as components of 1,3-dipoles.

The role of the enamine derived from a 5-aminopentanal analogue in a [3+2] cycloaddition with a generic 1,3-dipole can be illustrated as follows:

| Enamine | 1,3-Dipole | Cycloaddition Product |

| 1-methyl-1,2,3,4-tetrahydropyridine | Phenyl azide | Tetrazolo[1,5-a]piperidine derivative |

| 1-methyl-1,2,3,4-tetrahydropyridine | Benzonitrile oxide | Isoxazolo[4,5-b]piperidine derivative |

This table presents hypothetical examples based on established enamine reactivity patterns, as specific experimental data for this compound is lacking.

Reaction Kinetics and Mechanistic Elucidation Studies

Detailed kinetic and mechanistic studies specifically on this compound are scarce in the published literature. However, the kinetics and mechanisms of the fundamental reactions it undergoes, such as intramolecular cyclization and enamine formation, can be inferred from studies on analogous systems.

Detailed Kinetic Analysis of Key Transformations

The intramolecular cyclization of amino aldehydes is a reversible process, and the rate of this reaction is dependent on the concentration of the starting material and the catalyst. For analogous systems, the formation of the cyclic iminium ion is often the rate-determining step in subsequent reactions.

A hypothetical kinetic dataset for the intramolecular cyclization of a 5-aminoaldehyde could be presented as follows, illustrating the dependence of the initial rate on the substrate concentration:

| Initial Concentration of 5-aminoaldehyde (M) | Initial Rate of Cyclization (M/s) |

| 0.1 | 1.5 x 10-5 |

| 0.2 | 3.0 x 10-5 |

| 0.3 | 4.5 x 10-5 |

This is a hypothetical data table to illustrate the expected first-order kinetics. Actual experimental data for this compound is not available.

Influence of Reaction Conditions on Pathway Selectivity (e.g., pH, Temperature, Pressure)

The selectivity between intermolecular and intramolecular reaction pathways, as well as the rate of these reactions, is significantly influenced by the reaction conditions.

pH: The pH of the medium is a critical factor. The intramolecular cyclization to form the iminium ion is acid-catalyzed. At very low pH, the amine group will be protonated, reducing its nucleophilicity and thus slowing down the rate of cyclization. Conversely, at high pH, the carbonyl group of the aldehyde is less activated towards nucleophilic attack. Therefore, there is typically an optimal pH range for this reaction. For the formation of enamines, a weakly acidic medium is generally preferred to facilitate the dehydration of the hemiaminal intermediate without protonating the amine nucleophile excessively.

Temperature: An increase in temperature generally increases the rate of both inter- and intramolecular reactions. However, the effect on the equilibrium position can vary. For the intramolecular cyclization, which is often an equilibrium process, higher temperatures may favor the open-chain form entropically. The formation of enamines is a condensation reaction involving the removal of water, and higher temperatures can help to drive this equilibrium towards the product by facilitating the removal of water.

Pressure: The effect of pressure on these reactions in solution is generally minimal unless there is a significant change in the volume of activation. For many common organic reactions in solution, pressure effects are not a primary consideration for controlling reaction pathways.

The influence of pH on the rate of a hypothetical intramolecular cyclization of a 5-aminoaldehyde can be summarized as follows:

| pH | Relative Rate of Cyclization |

| 2 | Low |

| 4 | Moderate |

| 6 | High |

| 8 | Moderate |

| 10 | Low |

This table is a conceptual representation of the expected pH-rate profile for an acid-catalyzed intramolecular cyclization of an amino aldehyde, based on general principles.

Article on this compound Unattainable Due to Lack of Scientific Data

A thorough and exhaustive search of available scientific literature has revealed a significant absence of research pertaining to the stereochemical aspects of the chemical compound this compound. Despite extensive efforts to locate data on its diastereoselectivity, enantioselectivity, chiral derivatization, and resolution strategies, no specific findings related to this compound could be identified.

The investigation, which aimed to construct a detailed article focusing on the reactivity and reaction mechanisms of this compound, was unable to proceed due to the lack of foundational research in this specific area. The planned sections, which were to detail the stereochemical aspects of its reactions, could not be developed without relevant scientific studies and data.

While general principles of stereochemistry, including diastereoselective and enantioselective reactions, are well-established in organic chemistry, their specific application to this compound has not been documented in the accessible scientific domain. Similarly, methods for chiral derivatization and the resolution of enantiomers are common for many compounds, but no such procedures have been published specifically for this compound.

This lack of information prevents a scientifically accurate and informative discussion on the topics outlined. The creation of an article under these circumstances would necessitate speculation, which falls outside the standards of scientific reporting. Consequently, until research on the stereochemistry of this compound is conducted and published, a detailed and factual article on this specific subject cannot be produced.

Insufficient Information to Generate Article on the Chemical Compound “this compound”

Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available information to generate a detailed and scientifically accurate article on the specific applications of the chemical compound “this compound” as outlined in the user's request.

While general principles of organic synthesis suggest that a bifunctional molecule like this compound, containing both an aldehyde and a tertiary amine, could theoretically participate in various synthetic transformations, the absence of specific documented examples in the scientific literature makes it impossible to provide the detailed, evidence-based content required by the user's stringent outline. The creation of an article under these circumstances would necessitate speculation and extrapolation from general chemical principles rather than relying on established and cited research findings, thereby failing to meet the core requirements of the request.

Therefore, due to the lack of specific data and research focused on this compound in the requested contexts, this article cannot be generated at this time. Further research and publication in the field of organic chemistry may, in the future, provide the necessary information to address this topic.

Applications of 5 Dimethylamino Pentanal in Advanced Organic Synthesis

Retrosynthetic Analysis of Complex Targets Featuring 5-(Dimethylamino)pentanal Substructures

The strategic application of this compound as a versatile building block in the synthesis of complex organic molecules, particularly alkaloids, is best understood through the lens of retrosynthetic analysis. This powerful methodology allows for the deconstruction of a complex target molecule into simpler, commercially available, or easily accessible precursors. The inherent functionality of this compound, possessing both a nucleophilic dimethylamino group and an electrophilic aldehyde, presents multiple opportunities for strategic bond disconnections.

In the context of synthesizing intricate polycyclic alkaloids, such as those belonging to the matrine and cylindricine families, a retrosynthetic approach reveals key fragments that bear a striking resemblance to the this compound skeleton. While direct literature explicitly detailing the use of this compound in the total synthesis of these specific alkaloids is not always prevalent, its structural motif is conceptually embedded within their frameworks, making it a highly relevant and logical synthetic precursor.

The biosynthesis of many lupin alkaloids, for instance, originates from L-lysine, which features a five-carbon chain with a terminal amine. This biochemical pathway provides a natural precedent for employing a C5-amino aldehyde synthon in a laboratory setting. This compound serves as a stable and reactive synthetic equivalent for such a synthon.

Disconnection Strategies for C-C and C-N Bonds

The retrosynthetic disassembly of complex alkaloids containing piperidine or quinolizidine ring systems often involves strategic disconnections of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The presence of a substructure derivable from this compound guides these disconnections, simplifying the target molecule into manageable fragments.

C-N Bond Disconnections:

A primary and highly effective disconnection strategy involves the cleavage of C-N bonds within the heterocyclic framework. In the retrosynthesis of piperidine-containing alkaloids, a C-N bond disconnection within the ring can lead to a linear amino aldehyde precursor. This is precisely where this compound emerges as an ideal starting material. The forward reaction, a biomimetic intramolecular cyclization (Mannich-type reaction or reductive amination), would then form the piperidine ring.

For example, in the retrosynthetic analysis of a generic quinolizidine alkaloid skeleton, disconnection of a C-N bond in one of the piperidine rings can unveil a precursor that contains a 5-(dimethylamino)pentyl side chain attached to another heterocyclic nucleus.

| Target Substructure | Disconnection | Precursor Synthon | Synthetic Equivalent |

| Quinolizidine Core | C-N Bond | 5-(dialkylamino)pentanal derivative | This compound |

| Piperidine Ring | C-N Bond | ω-amino aldehyde | This compound |

C-C Bond Disconnections:

Strategic C-C bond disconnections are equally crucial for simplifying complex carbon skeletons. In the context of alkaloids synthesized from precursors resembling this compound, C-C bond formations are often employed to construct the polycyclic systems. Retrosynthetically, these disconnections reveal simpler building blocks.

A common C-C bond disconnection occurs adjacent to the nitrogen atom or at a branching point in the carbon skeleton. For instance, in the synthesis of the matrine-type alkaloids, the entire tetracyclic framework can be retrosynthetically deconstructed, revealing simpler acyclic precursors. nih.govacs.orgacs.org While the actual synthesis might employ a different strategy, a conceptual disconnection of the complex matrine skeleton can lead to fragments where a 5-carbon amino unit is a recognizable component.

| Target Molecule | Key Disconnection | Resulting Fragments (Conceptual) | Relevance of this compound |

| Matrine Alkaloids | C-C and C-N bonds of the tetracyclic core | Acyclic precursors with nitrogen and carbonyl functionalities | Provides a five-carbon chain with a terminal amino group and an aldehyde, a key structural motif. nih.govacs.orgacs.org |

| Cylindricine Alkaloids | C-C bond in the spirocyclic junction | Two simpler heterocyclic fragments | Can serve as a precursor to one of the piperidine-based fragments. nih.govub.eduresearchgate.net |

Convergent and Divergent Synthetic Pathways

The utility of this compound and its derivatives extends to both convergent and divergent synthetic strategies, offering flexibility and efficiency in the construction of complex molecular architectures.

Convergent Synthesis:

In the context of the cylindricine family of marine alkaloids, a convergent approach has proven to be highly effective. For instance, the synthesis of (+)-cylindricine C by Kibayashi involved the preparation of a key advanced spirocyclic intermediate. nih.gov This intermediate was assembled from two smaller, enantiomerically pure fragments. A building block like this compound could be envisioned as a precursor to one of these fragments, specifically the one contributing to the piperidine ring system. The aldehyde functionality could be used for chain elongation or ring formation, while the dimethylamino group could be a precursor to the nitrogen in the final heterocyclic system.

Divergent Synthesis:

A divergent synthesis strategy utilizes a common intermediate to generate a library of structurally related compounds. This approach is particularly valuable for synthesizing multiple members of a natural product family or for creating analogues for structure-activity relationship studies.

The total synthesis of matrine-type alkaloids provides an excellent example of a divergent approach. Once the core tetracyclic structure is established, it can be stereochemically manipulated to yield different natural products such as isomatrine, matrine, and allomatrine. nih.govacs.orgacs.orgbc.edu A common precursor, conceptually derivable from the cyclization of intermediates containing a this compound-like substructure, can serve as the starting point for this divergent endgame. The inherent reactivity of the functional groups in this common intermediate allows for selective transformations to access the various diastereomers of the final products.

The collective asymmetric total synthesis of cylindricines A–H from a single common spirocyclic pyrrolidine intermediate further illustrates the power of a divergent strategy. researchgate.netchemrxiv.org This common intermediate contains the core structural features that can be elaborated through a series of reactions to furnish the different members of the cylindricine family.

Computational and Theoretical Studies on 5 Dimethylamino Pentanal

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

A detailed analysis of the electronic structure of 5-(Dimethylamino)pentanal, including specifics on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not available in published literature. Such an analysis would be crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap serving as an indicator of kinetic stability and electrical transport properties. Theoretical calculations for similar molecules, like 4-(Dimethylamino) Benzaldehyde, have been performed, but these results cannot be directly extrapolated to this compound due to structural differences.

Conformational Analysis and Energy Landscape Mapping

Specific studies mapping the conformational analysis and energy landscape of this compound are not documented. This type of analysis is vital for understanding the molecule's flexibility and the relative stability of its different spatial arrangements, which can influence its chemical behavior. While computational protocols for conformational analysis are well-established, their application to this compound has not been reported.

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Analysis)

There is a lack of published research on the elucidation of reaction mechanisms involving this compound through computational modeling. Transition state analysis, a key component of such studies, helps in understanding the energy barriers and pathways of chemical reactions. Without specific computational studies, the mechanistic details of reactions involving this compound remain speculative from a theoretical standpoint.

Prediction and Interpretation of Spectroscopic Properties from First Principles

While computational methods are frequently used to predict and interpret spectroscopic properties, specific first-principles calculations for the spectroscopic characteristics of this compound are not found in the available literature. Such calculations would allow for a detailed assignment of infrared and Raman spectra, providing insights into the molecule's vibrational modes.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui Functions, MEP)

Quantum chemical calculations determining the reactivity descriptors for this compound, such as Fukui functions and Molecular Electrostatic Potential (MEP), have not been specifically reported. These descriptors are valuable for predicting how the molecule will interact with other chemical species, identifying sites for nucleophilic and electrophilic attack.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules over time, including their intermolecular interactions. However, there are no specific MD simulation studies in the scientific literature that focus on this compound to elucidate its interactions with other molecules or solvent environments.

Advanced Spectroscopic and Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic compounds. azooptics.com It provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms within a molecule. azooptics.com For 5-(dimethylamino)pentanal, both ¹H-NMR and ¹³C-NMR spectra are instrumental. The ¹H-NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. azooptics.com The ¹³C-NMR spectrum, in turn, identifies the number and types of carbon environments, which is crucial for mapping the carbon framework of the molecule. azooptics.com

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the rates and mechanisms of chemical exchange processes. nih.govunibas.it This technique is particularly useful for analyzing the conformational dynamics of molecules and monitoring reactions in real-time. longdom.orgnih.gov By observing changes in the NMR spectrum as a function of temperature, researchers can extract kinetic and thermodynamic parameters for processes such as bond rotations and ring inversions. unibas.it For a molecule like this compound, DNMR could be used to study the inversion of the nitrogen atom in the dimethylamino group and the rotation around the C-N bond, providing insights into the energy barriers associated with these processes.

When chirality is a factor in a molecule's structure, advanced NMR techniques are essential for determining the relative and absolute stereochemistry. longdom.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to identify protons that are close to each other in space, which helps in assigning the stereochemical arrangement of substituents. longdom.org While this compound itself is not chiral, derivatives of it could be, and in such cases, these advanced NMR methods would be indispensable for full structural characterization. longdom.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mt.comlabmanager.com These techniques are complementary, as the selection rules for each are different: FT-IR is sensitive to changes in the dipole moment of a bond during vibration, while Raman spectroscopy is sensitive to changes in the polarizability. edinst.com

For this compound, FT-IR spectroscopy would show a strong absorption band for the carbonyl (C=O) group of the aldehyde, typically in the range of 1720-1740 cm⁻¹. The C-N stretching of the dimethylamino group would also be observable. Raman spectroscopy, on the other hand, would be particularly sensitive to the C-C backbone and could also detect the carbonyl and C-N functionalities. mt.com Both techniques can be used to monitor the progress of reactions involving this compound by observing the disappearance of reactant peaks and the appearance of product peaks. researchgate.net

| Technique | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| FT-IR | C=O stretch (aldehyde) | 1720-1740 |

| FT-IR | C-H stretch (alkane) | 2850-2960 |

| FT-IR | C-N stretch (amine) | 1000-1250 |

| Raman | C=O stretch (aldehyde) | ~1725 |

| Raman | C-C stretch | 800-1200 |

This table presents expected vibrational frequencies for the functional groups in this compound based on typical ranges for these groups.

Mass Spectrometry (MS) for Reaction Pathway Elucidation and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. lcms.cz It is employed to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. lcms.cz For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern would provide valuable information about the structure, as the molecule would break apart in a predictable manner upon ionization. This technique is also instrumental in elucidating reaction pathways by identifying intermediates and products in a reaction mixture. researchgate.netcore.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with chromophores, which are functional groups that absorb light. uobabylon.edu.iq The aldehyde group in this compound contains non-bonding (n) and pi (π) electrons and can undergo n → π* and π → π* electronic transitions. youtube.com The presence of the dimethylamino group, an auxochrome, can influence the absorption maximum (λ_max) and the molar absorptivity (ε). slideshare.net While the aldehyde itself has a relatively weak absorption, any conjugation with other pi systems would lead to a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. libretexts.org

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| n → π* (aldehyde) | 270-300 | Low |

| π → π* (aldehyde) | < 200 | High |

This table shows the typical electronic transitions for an isolated aldehyde chromophore.

Chromatographic Methods (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis in Research

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. gentechscientific.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. mdpi.com

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. longdom.org this compound, being a relatively small molecule, could potentially be analyzed by GC-MS, possibly after derivatization to increase its volatility. mdpi.com LC-MS is more versatile and can be used for a wider range of compounds, including those that are non-volatile or thermally labile. chromatographyonline.com For this compound, LC-MS would be a robust method for purity assessment, allowing for the separation of the main compound from any impurities or byproducts from a synthesis. researchgate.net In research, both GC-MS and LC-MS are invaluable for analyzing complex reaction mixtures, identifying unknown components, and quantifying the amounts of different species present. longdom.org

X-ray Crystallography of Derivatives and Intermediates for Definitive Structural Determination

Research into compounds incorporating a dimethylamino group attached to a carbon chain reveals detailed structural information. For instance, the crystal structure of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one, an enaminone derivative, has been elucidated, offering a glimpse into the planarity and electronic distribution of a system containing a dimethylamino group conjugated with a carbonyl system. eurjchem.com This is particularly relevant for understanding the potential intramolecular interactions in molecules like this compound.

The crystal data for this enaminone derivative, C₁₃H₁₁F₆NO, shows a monoclinic system with the space group P2₁/c. eurjchem.com The unit cell dimensions were determined to be a = 8.1556(8) Å, b = 24.877(3) Å, and c = 7.6067(7) Å, with a β angle of 116.745(6)°. eurjchem.com This detailed structural data allows for a precise model of the molecule's geometry.

The structural elucidation of these derivatives and related compounds through X-ray crystallography provides definitive proof of their molecular structure, which spectroscopic methods alone cannot offer. This information is crucial for validating synthetic products and for understanding the fundamental structural chemistry that would be applicable to this compound.

Table of Crystallographic Data for a Derivative

| Parameter | 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one |

| Chemical Formula | C₁₃H₁₁F₆NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1556(8) |

| b (Å) | 24.877(3) |

| c (Å) | 7.6067(7) |

| β (°) | 116.745(6) |

| Volume (ų) | 1378.2(3) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Calculated Density (g/cm³) | 1.500 |

| Source | eurjchem.com |

Table of Crystallographic Data for a Related Compound

| Parameter | 5,5'-bis-(di-methyl-amino)-N,N'-(3-methyl-3-aza-pentane-1,5-di-yl)di(naphthalene-1-sulfonamide) |

| Chemical Formula | C₂₉H₃₇N₅O₄S₂ |

| Dihedral Angle between Dansyl Units (°) | 56.39 (4) |

| Key Interactions | N-H⋯O hydrogen bonds, C-H⋯O interactions |

| Source | nih.gov |

Future Research Directions and Emerging Avenues for 5 Dimethylamino Pentanal

Development of Novel Catalytic Systems for Transformations of 5-(Dimethylamino)pentanal

The development of advanced catalytic systems is paramount to unlocking the synthetic potential of this compound. Future research is anticipated to focus on catalysts that can selectively transform either the aldehyde or the dimethylamino group, or engage both in novel bond-forming reactions.

One promising area is the exploration of bifunctional catalysts . These catalysts, containing both a Lewis acid and a Lewis base site, could activate the aldehyde and modulate the reactivity of the tertiary amine simultaneously. organic-chemistry.org Research into tethered Lewis acid-Lewis base catalysts has shown remarkable rate acceleration in reactions involving aldehydes. organic-chemistry.org Future work could involve designing chiral bifunctional catalysts for enantioselective transformations of this compound, leading to valuable chiral synthons.

Another avenue lies in organocatalysis . Proline and its derivatives have been successfully used for the α-amination of aldehydes, providing a direct route to α-amino aldehydes. researchgate.net While this compound is a γ-aminoaldehyde, the principles of enamine and iminium ion catalysis could be adapted to develop new intramolecular cyclization or intermolecular coupling reactions. Future investigations may focus on developing organocatalysts that can facilitate cascade reactions initiated by the aldehyde functionality.

Furthermore, photoredox catalysis offers a modern approach to generate reactive intermediates under mild conditions. Dual nickel/photoredox catalysis has been employed for the one-carbon homologation of α-amino acids to β-amino aldehydes. researchgate.net Similar strategies could be envisioned for the functionalization of the carbon backbone of this compound, opening up new pathways for its elaboration into more complex molecules.

| Catalyst Type | Potential Transformation of this compound | Research Focus |

| Bifunctional Catalysts | Enantioselective intramolecular cyclizations | Design of chiral Lewis acid-Lewis base systems |

| Organocatalysts | Cascade reactions and novel intermolecular couplings | Development of catalysts for γ-aminoaldehyde functionalization |

| Photoredox Catalysts | C-H functionalization of the pentyl chain | Exploration of dual catalytic cycles for novel bond formations |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards its efficient and scalable utilization. Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and the ability to perform reactions under conditions not easily achievable in batch processing. syrris.comvapourtec.com

Future research will likely involve the development of continuous flow processes for the synthesis and subsequent transformation of this compound. This could include its on-demand generation and immediate use in multi-step reaction sequences, minimizing issues related to its potential instability. scholaris.ca Automated platforms could be employed to rapidly screen reaction conditions, such as temperature, pressure, and catalyst loading, to optimize the synthesis of derivatives of this compound. vapourtec.com

The development of solid-supported reagents and catalysts will be crucial for the successful implementation of flow processes. Immobilizing catalysts in packed-bed reactors would simplify product purification and enable catalyst recycling, contributing to more sustainable and cost-effective syntheses. rsc.org The application of flow chemistry to areas like nitrations, hydrogenations, and Grignard reactions showcases its versatility, which can be extended to the transformations of this compound. amt.uk

Exploration of New Reaction Manifolds and Unconventional Reactivity

The unique structure of this compound, with its aldehyde and tertiary amine separated by a flexible alkyl chain, allows for the exploration of new and unconventional reaction manifolds. The inherent instability of some unprotected amino aldehydes, leading to polymerization, has been a challenge. scholaris.ca However, modern synthetic methods can harness this reactivity for constructive purposes.

One area of future research is the investigation of intramolecular cyclization reactions . The flexible pentyl chain could allow for the formation of various ring sizes, depending on the reaction conditions and catalysts employed. For instance, reductive amination could lead to the formation of substituted piperidines, a common motif in pharmaceuticals.

Another exciting prospect is the use of this compound in multicomponent reactions . Its bifunctional nature makes it an ideal substrate for reactions that form multiple bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials.

The exploration of unconventional reactivity through methods like electrosynthesis could also open new doors. Asymmetric catalytic electrosynthesis has been reported for the kinetic resolution of aminoaldehydes, suggesting that electrochemical methods could be developed for the stereoselective transformation of this compound. mdpi.com

Sustainable Chemical Processes for this compound Production and Utilization

The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will undoubtedly focus on developing more sustainable methods for its production and utilization.

A key research direction is the development of synthetic routes that utilize renewable feedstocks . Biomass is an abundant source of chemicals, and research into the chemocatalytic conversion of biomass-derived feedstocks into amino acids is already underway. rsc.org Similar strategies could be developed for the production of this compound, potentially starting from biomass-derived platform molecules. This would reduce the reliance on petrochemical sources and contribute to a more circular economy.

The optimization of reaction conditions to improve atom economy and reduce waste is another critical aspect. This includes the use of catalytic methods over stoichiometric reagents and the selection of environmentally benign solvents. Recent studies have focused on optimizing the autoxidation of aldehydes in air using sunlight, which could inspire greener methods for transformations involving the aldehyde group of this compound. eurekalert.org

The development of recyclable catalysts , as mentioned in the context of flow chemistry, will also be a significant contributor to the sustainability of processes involving this compound.

| Sustainability Aspect | Future Research Focus for this compound |

| Renewable Feedstocks | Synthesis from biomass-derived platform molecules. |

| Atom Economy | Development of catalytic and waste-minimizing transformations. |

| Green Solvents | Exploration of reactions in water or other eco-friendly media. |

| Catalyst Recycling | Design of heterogeneous and easily separable catalysts. |

Application as a Probe in Chemical Research Beyond Direct Synthesis

Beyond its role as a synthetic building block, this compound has the potential to be developed into a chemical probe for studying biological systems and chemical processes. Chemical probes are small molecules used to investigate the function of proteins and other biological targets. nih.gov

The aldehyde functionality can react with nucleophilic residues in proteins, such as lysine, to form covalent adducts. This reactivity has been exploited in the study of protein modifications induced by other reactive aldehydes. mdpi.com The dimethylamino group, on the other hand, can influence the molecule's solubility, cell permeability, and interactions with biological targets.

Future research could focus on designing derivatives of this compound that incorporate reporter tags, such as fluorophores or biotin, to enable the visualization and identification of its binding partners in cells. Such probes could be valuable tools for activity-based protein profiling, a method used to identify and characterize enzyme function in complex biological systems. nih.gov The development of natural product-based chemical probes has a long history of success, and a similar approach could be applied to synthetic molecules like this compound to create new tools for chemical biology. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Dimethylamino)pentanal, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves reductive amination of 5-oxopentanal with dimethylamine under controlled pH (e.g., NaBH₄-mediated reduction). Purity optimization requires rigorous solvent selection (e.g., anhydrous THF) and post-reaction purification via column chromatography (silica gel, eluent gradient: hexane/ethyl acetate). Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) . Stability during storage should be ensured by inert atmosphere (argon) and low-temperature storage (-20°C) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC/MS) are standard. For NMR, key signals include δ ~9.3 ppm (aldehyde proton, singlet) and δ ~2.2 ppm (N,N-dimethyl protons). GC/MS (EI mode) should show molecular ion [M⁺] at m/z 128. Contradictions in spectral data (e.g., unexpected carbonyl shifts) may arise from keto-enol tautomerism; resolve via deuterated solvent exchange experiments or 2D-COSY .

Q. How does the aldehyde group in this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) but is sterically hindered by the dimethylamino group. Kinetic studies (UV-Vis monitoring at λ = 270 nm) can quantify reaction rates with varying nucleophiles (e.g., phenylmagnesium bromide). Competing side reactions (e.g., oxidation) are mitigated by excluding moisture and using radical scavengers like BHT .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis, and how do solvent effects modulate enantioselectivity?

- Methodological Answer : The dimethylamino group acts as a Lewis base, coordinating to transition metals (e.g., Ru or Pd) in asymmetric hydrogenation. Solvent polarity (e.g., DMF vs. toluene) alters transition-state stabilization. Computational DFT studies (B3LYP/6-31G*) can model enantioselectivity trends, validated by chiral HPLC (Chiralpak IA column) . Contradictions between theoretical and experimental ee values may arise from solvent dynamics not captured in static DFT models .

Q. How can computational modeling predict the compound’s behavior in biological systems, and what are the limitations of in silico approaches?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinity to biological targets (e.g., enzymes with aldehyde-binding pockets). MD simulations (AMBER force field) assess stability of ligand-protein complexes. Limitations include neglecting solvent entropy effects and quantum mechanical interactions. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported stability data for this compound under oxidative conditions?

- Methodological Answer : Divergent stability reports may stem from trace metal impurities (e.g., Fe³⁺) accelerating oxidation. Use ICP-MS to quantify metal content in batches. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring (MRM transitions for degradation products) identify degradation pathways. Compare with controlled studies using chelating agents (EDTA) .

Data Presentation and Reproducibility

Q. What are best practices for documenting experimental protocols to ensure reproducibility in multi-step syntheses?

- Methodological Answer : Provide granular details: catalyst loadings (mol%), reaction times (±5% variance), and purification thresholds (e.g., ≥95% purity by HPLC). Use standardized templates (e.g., Electronic Lab Notebooks) and reference control experiments (e.g., blank runs without catalyst). Share raw spectral data as supplementary files .

Q. How should researchers address discrepancies between theoretical and experimental yields in publications?

- Methodological Answer : Disclose all side products (e.g., via GC-MS chromatograms) and quantify mass balance. Discuss potential mechanistic bottlenecks (e.g., intermediate instability) using kinetic profiling. Apply the PICOT framework to structure the analysis: Population (reaction conditions), Intervention (catalyst), Comparison (theoretical vs. actual), Outcome (yield), Time (reaction duration) .

Ethical and Contextual Considerations

Q. What ethical guidelines apply when studying this compound in biological assays?

- Methodological Answer : Adhere to OECD principles for in vitro toxicology (e.g., cytotoxicity assays using HepG2 cells). Validate negative controls (solvent-only) and disclose conflicts of interest (e.g., funding from chemical suppliers). Use the FINER criteria to ensure research is Feasible, Novel, Ethical, and Relevant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.